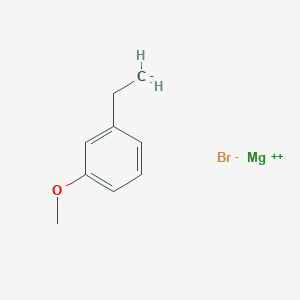

3-Methoxyphenethylmagnesium bromide

Vue d'ensemble

Description

3-Methoxyphenethylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is characterized by the presence of a methoxy group attached to the phenyl ring and a magnesium bromide moiety. This compound is valuable in forming carbon-carbon bonds, making it a crucial reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methoxyphenethylmagnesium bromide is typically synthesized via the Grignard reaction. The process involves the reaction of 3-methoxyphenethyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps maintain consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxyphenethylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous THF, diethyl ether.

Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.

Major Products Formed:

Alcohols: From reactions with carbonyl compounds.

Biaryl Compounds: From coupling reactions.

Applications De Recherche Scientifique

Synthesis of Alcohols

One of the primary applications of 3-Methoxyphenethylmagnesium bromide is in the conversion of carbonyl compounds (aldehydes and ketones) into alcohols. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in carbonyl groups.

Case Study:

- A study demonstrated that this compound can effectively convert benzaldehyde into 3-methoxyphenylmethanol with high yields. The reaction proceeds smoothly under standard conditions, showcasing the efficiency of this Grignard reagent in alcohol synthesis .

Formation of Spirocyclic Compounds

The compound is also utilized in the formation of spirocyclic structures through conjugate addition reactions. This application is particularly relevant in medicinal chemistry for developing novel bioactive compounds.

Case Study:

- In research published in 2021, this compound was used to synthesize spiro[indole-3,5′-isoxazoles]. The reaction involved a one-pot procedure where the Grignard reagent reacted with (2-nitroalkenyl)indoles, resulting in spiranes with good yields. This highlights its versatility and effectiveness in creating complex molecular architectures .

Synthesis of Agrochemicals and Pharmaceuticals

The m-anisyl group (derived from this compound) is frequently incorporated into pharmaceutical and agrochemical agents. The introduction of this group can enhance biological activity and selectivity.

Data Table: Applications in Agrochemicals and Pharmaceuticals

| Compound Type | Example Uses | Reference |

|---|---|---|

| Pharmaceuticals | Antidepressants, anti-inflammatory agents | |

| Agrochemicals | Herbicides, fungicides | |

| Specialty Chemicals | Intermediates for various organic syntheses |

Electrochemical Applications

Recent studies have explored the electrochemical behavior of Grignard reagents like this compound in mixed solvent systems. These applications are important for developing new methods for magnesium deposition and battery technologies.

Case Study:

Mécanisme D'action

The mechanism of action of 3-methoxyphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.

Molecular Targets and Pathways:

Carbonyl Compounds: The primary targets are aldehydes, ketones, and esters.

Reaction Pathways: The nucleophilic addition pathway is the most common, leading to the formation of alcohols.

Comparaison Avec Des Composés Similaires

Phenylmagnesium Bromide: Similar in structure but lacks the methoxy group.

4-Methoxyphenylmagnesium Bromide: Similar but with the methoxy group in the para position.

2-Methoxyphenylmagnesium Bromide: Similar but with the methoxy group in the ortho position.

Uniqueness: 3-Methoxyphenethylmagnesium bromide is unique due to the presence of the methoxy group in the meta position, which can influence the reactivity and selectivity of the compound in various reactions. This positional difference can lead to distinct reaction outcomes compared to its ortho and para counterparts.

Activité Biologique

3-Methoxyphenethylmagnesium bromide (C9H11BrMgO) is a Grignard reagent known for its utility in organic synthesis. However, its biological activity has garnered interest in recent years, particularly in the context of its pharmacological potential. This article explores the biological properties of this compound, supported by relevant research findings and data tables.

This compound is synthesized through the reaction of 3-methoxyphenyl bromide with magnesium in an anhydrous ether solvent. The resulting Grignard reagent is highly reactive, allowing it to participate in various nucleophilic addition reactions, particularly with carbonyl compounds to form alcohols .

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems through its phenethylamine structure. This section summarizes the key areas of biological activity observed in studies.

1. Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on similar phenethylamine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

| Compound Type | Activity | Target Organisms |

|---|---|---|

| 3-Methoxyphenethyl derivatives | Antibacterial | S. aureus, E. coli |

| Coumarin-benzimidazole hybrids | Antimicrobial | Various bacterial strains |

2. Neuroprotective Effects

The neuroprotective potential of 3-methoxyphenethyl derivatives has been explored in vitro. Studies suggest that these compounds may exert protective effects against oxidative stress-induced neuronal damage. Specifically, they appear to modulate pathways associated with apoptosis and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

3. Antidepressant and Anxiolytic Effects

Phenethylamines are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that 3-methoxyphenethyl derivatives may have antidepressant-like effects in animal models, likely through the modulation of monoaminergic systems .

Case Study 1: Neuroprotection

A study published in Nature demonstrated that a related compound exhibited significant neuroprotective effects against H2O2-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The compound reduced apoptosis markers and increased cell viability, suggesting that 3-methoxyphenethyl derivatives may have similar protective roles .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on various phenethylamine derivatives revealed that certain modifications enhanced antibacterial activity significantly compared to their parent compounds. For example, the introduction of methoxy groups increased lipophilicity, improving membrane penetration and antibacterial efficacy against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may underlie the observed antidepressant effects.

- Antioxidant Properties : The ability to scavenge free radicals contributes to neuroprotective effects.

Propriétés

IUPAC Name |

magnesium;1-ethyl-3-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNGGUIYQBSSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.